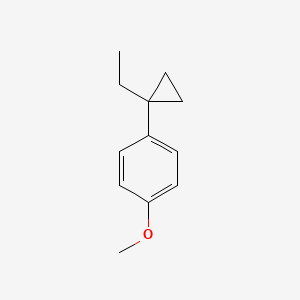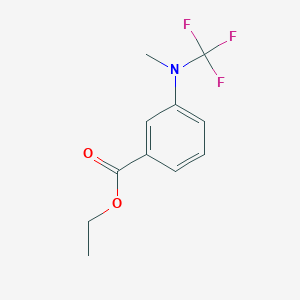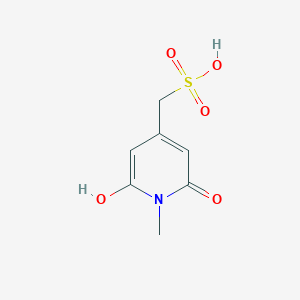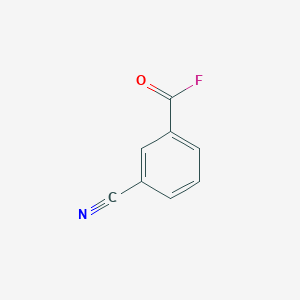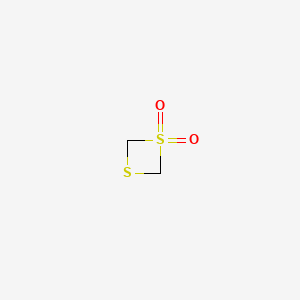
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole is a chemical compound known for its unique structure and properties. It belongs to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in the ring structure. The presence of tert-butyl and tetrachloro substituents on the isoindole ring imparts distinct chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole typically involves the reaction of a suitable precursor with tert-butyl and tetrachloro substituents. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different substituents on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce new functional groups on the isoindole ring.
Applications De Recherche Scientifique
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate
- tert-Butyl (2-cyclohexylideneethyl) (4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)carbamate
Uniqueness
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole is unique due to its specific combination of tert-butyl and tetrachloro substituents on the isoindole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
60857-32-1 |
|---|---|
Formule moléculaire |
C12H11Cl4N |
Poids moléculaire |
311.0 g/mol |
Nom IUPAC |
2-tert-butyl-4,5,6,7-tetrachloroisoindole |
InChI |
InChI=1S/C12H11Cl4N/c1-12(2,3)17-4-6-7(5-17)9(14)11(16)10(15)8(6)13/h4-5H,1-3H3 |
Clé InChI |
HXLMTFJLWSHOAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)

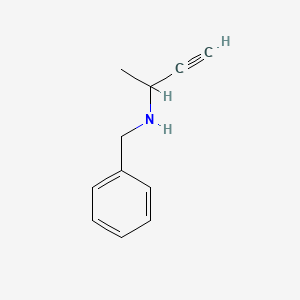

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
